molecular formula C19H24N6S B5470564 2-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B5470564
M. Wt: 368.5 g/mol
InChI Key: QFCYLZDHXZCCLE-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole moiety, a piperazine ring, and a pyrazolo-diazepine ring. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their pharmaceutical and biological activity . Piperazine is a six-membered ring containing two nitrogen atoms, and it is often used in the synthesis of pharmaceuticals. Pyrazolo-diazepine is a fused ring system that is part of the larger class of diazepines, which are seven-membered rings containing two nitrogen atoms.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their fusion. For instance, benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzothiazoles have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects .

Properties

IUPAC Name

2-[4-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6S/c1-2-5-18-17(4-1)21-19(26-18)24-10-8-23(9-11-24)14-15-12-16-13-20-6-3-7-25(16)22-15/h1-2,4-5,12,20H,3,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCYLZDHXZCCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CN3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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